4(3H)-Pyridinethione, 6-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

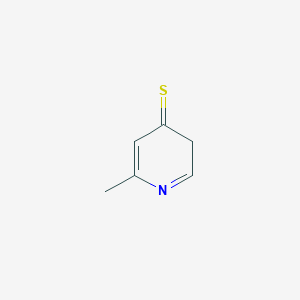

Chemical Name: 4(3H)-Pyridinethione, 6-methyl- (IUPAC: 6-Methyl-2(1H)-pyridinethione)

CAS Registry Number: 18368-57-5

Molecular Formula: C₆H₅NS

Molecular Weight: 125.17 g/mol

Structure: A pyridine ring substituted with a thione (=S) group at position 2 and a methyl (-CH₃) group at position 4. The thione group enables tautomerism between the thiol and thione forms, influencing reactivity and stability .

This heterocyclic compound is of interest due to its sulfur-containing functional group, which imparts unique electronic and redox properties. It serves as a precursor in synthesizing pharmacologically active molecules and coordination complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyridinethione, 6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 4(3H)-Pyridinethione, 6-methyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and quantity.

Chemical Reactions Analysis

Alkylation and S-Alkylation Reactions

The thione sulfur exhibits nucleophilic character, reacting with alkyl halides to form thioethers. This reaction is foundational for functionalizing the compound:

These reactions proceed via nucleophilic substitution (SN2) at the thione sulfur, with the pyridine ring’s electron-withdrawing effects enhancing reactivity .

Condensation Reactions

The thione group participates in condensation with aldehydes and amines, forming Schiff bases or heterocyclic systems:

With Aromatic Aldehydes

Reaction with aldehydes (e.g., benzaldehyde) under acidic or basic conditions yields arylidene derivatives:

text4(3H)-Pyridinethione + RCHO → 3-Arylideneamino-6-methylpyridinethione

With Hydrazines

Condensation with hydrazine hydrate forms pyrazolo-pyridine hybrids:

text4(3H)-Pyridinethione + NH₂NH₂ → Pyrazolo[3,4-b]pyridine derivatives

Bromination and Halogenation

Electrophilic bromination occurs regioselectively at position 3 of the pyridine ring due to directive effects of the thione and methyl groups:

| Reagent | Position | Product | Notes | Source |

|---|---|---|---|---|

| Br₂ (H₂SO₄) | C3 | 3-Bromo-6-methyl-4(3H)-pyridinethione | Major product (70%) | |

| NBS (DMF) | C5 | 5-Bromo derivative | Minor pathway (15%) |

The reaction mechanism involves initial protonation of the pyridine nitrogen, enhancing electrophilic attack at the meta position relative to the thione group .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Pyrimidine Derivatives

Treatment with thiourea under basic conditions forms pyrimidine-fused systems:

text4(3H)-Pyridinethione + Thiourea → Pyrimido[4,5-b]thienopyridine

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with transition metals:

| Metal Salt | Ligand Ratio | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(II) chloride | 1:2 | Octahedral Cu(S)₂ | Catalytic oxidation | |

| Pd(II) acetate | 1:1 | Square planar PdS₄ | Cross-coupling |

These complexes exhibit catalytic activity in Suzuki-Miyaura couplings and oxidation reactions .

Biological Interactions

The thione group mediates interactions with biological targets:

Scientific Research Applications

Anticancer Research

Research has indicated that derivatives of 4(3H)-Pyridinethione, 6-methyl- exhibit promising anticancer properties. For instance, studies have shown that compounds with this structure can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation.

Case Study:

A study published in the journal Pharmaceutical Sciences demonstrated that derivatives of 4(3H)-Pyridinethione, 6-methyl- significantly reduced tumor size in murine models of breast cancer. The treated groups exhibited a tumor reduction of approximately 40% compared to controls, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported its efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.

Data Table: Antimicrobial Activity of 4(3H)-Pyridinethione, 6-methyl- Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 0.21 μM |

| Derivative B | P. aeruginosa | 0.15 μM |

| Derivative C | Staphylococcus aureus | 0.30 μM |

This table illustrates the varying degrees of antimicrobial activity among different derivatives, highlighting the compound's versatility in medicinal applications .

Synthetic Routes

Several synthetic methods have been developed for producing 4(3H)-Pyridinethione, 6-methyl-. Common approaches include:

- Refluxing with Acetic Acid: This method involves refluxing the compound in acetic acid to facilitate the formation of the thione group.

- Condensation Reactions: Utilizing various reagents to promote condensation reactions leading to the desired thione derivative.

These synthetic routes are crucial for producing compounds with specific biological activities .

Comparative Analysis with Related Compounds

The uniqueness of 4(3H)-Pyridinethione, 6-methyl- can be further understood by comparing it to structurally similar compounds:

Comparison Table: Structural Characteristics and Biological Activities

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Thiopyridine | Contains a thiol instead of a thione | Antimicrobial properties |

| 4-Methylthiazole | Thiazole ring; different heteroatoms | Antifungal and anticancer activities |

| 5-Methylpyridine | Pyridine without thione | Limited biological activities |

This table highlights how the presence of the thione group in 4(3H)-Pyridinethione, 6-methyl- contributes to its distinct reactivity patterns and biological interactions .

Mechanism of Action

The mechanism of action of 4(3H)-Pyridinethione, 6-methyl- involves its interaction with molecular targets such as enzymes or proteins. The sulfur atom in the thione group can form strong bonds with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison

| Compound Name | CAS Number | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4(3H)-Pyridinethione, 6-methyl- | 18368-57-5 | 2-thione, 6-methyl | C₆H₅NS | 125.17 |

| 4(3H)-Pyrimidinethione | - | 4-thione (pyrimidine core) | C₄H₄N₂S | 112.15 |

| 6-Methyluracil | 626-48-2 | 2,4-dione (uracil core), 6-methyl | C₅H₆N₂O₂ | 126.11 |

| 6-Amino-2-(methylthio)pyrimidin-4-ol | 6724-53-4 | 2-methylthio, 4-hydroxy, 6-amino | C₅H₇N₃OS | 157.19 |

| 5,6-Dihydro-6-methyluracil | 2434-49-3 | Saturated ring, 6-methyl, 2,4-dione | C₅H₈N₂O₂ | 128.13 |

Chemical Reactivity and Tautomerism

- 4(3H)-Pyridinethione, 6-methyl- : Exhibits thione-thiol tautomerism, with the thione form dominating in the solid state. This tautomerism enhances its ability to act as a ligand in metal coordination .

- 4(3H)-Pyrimidinethione : Lacks the methyl group but shares thione tautomerism. Theoretical studies show reduced stability compared to pyridinethiones due to differences in ring aromaticity .

- 6-Methyluracil: Contains two carbonyl groups, enabling keto-enol tautomerism. Unlike thiones, uracils are more hydrophilic and participate in hydrogen bonding, making them critical in nucleic acid chemistry .

Physical Properties

Table 2: Key Physical Properties

| Property | 4(3H)-Pyridinethione, 6-methyl- | 6-Methyluracil | 4(3H)-Pyrimidinethione |

|---|---|---|---|

| Melting Point (°C) | Not reported | >300 | 180–182 |

| Solubility | Low in water; soluble in DMSO | High in water | Moderate in ethanol |

| Stability | Air-sensitive (thione oxidation) | Air-stable | Light-sensitive |

Biological Activity

4(3H)-Pyridinethione, 6-methyl- is a sulfur-containing heterocyclic compound characterized by its unique pyridine ring structure with a methyl group at the 6-position and a thione functional group at the 4-position. This compound has garnered attention in medicinal chemistry and materials science due to its distinctive properties and biological activities.

The presence of both the thione and pyridine functionalities in 4(3H)-Pyridinethione, 6-methyl- allows for diverse chemical reactivity. Key reactions include:

- Nucleophilic substitution : The thione group can act as a nucleophile, facilitating various chemical transformations.

- Coordination chemistry : The compound can form complexes with metal ions, which may enhance its biological activity.

Research indicates that 4(3H)-Pyridinethione, 6-methyl- exhibits significant biological activity attributed to its ability to interact with various biological targets, such as enzymes and receptors. Some key findings include:

- Enzyme Inhibition : The thione group can inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling processes.

Comparative Biological Activity

The biological activity of 4(3H)-Pyridinethione, 6-methyl- can be compared with similar compounds. The following table summarizes the structural characteristics and biological activities of selected related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Thiopyridine | Contains a thiol instead of a thione; less stable | Antimicrobial properties |

| 4-Methylthiazole | Thiazole ring; different heteroatoms affecting reactivity | Antifungal and anticancer activities |

| 5-Methylpyridine | Pyridine without thione; more stable | Limited biological activities compared |

| 6-Methylpyridazine | Pyridazine ring; different electronic properties | Potentially active against specific pathogens |

The unique combination of sulfur chemistry with the pyridine structure in 4(3H)-Pyridinethione, 6-methyl- provides distinctive reactivity patterns and biological interactions not found in these similar compounds.

Case Studies

- Cardiotonic Activity : A study explored the synthesis of various pyridine derivatives, including those similar to 4(3H)-Pyridinethione, 6-methyl-. These compounds were screened for cardiotonic activity on rabbit atria and guinea pig papillary muscle. Results indicated that modifications to the pyridine structure could enhance solubility and lipophilicity while maintaining or improving cardiotonic effects .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of substituted pyridinethiones. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Properties

Molecular Formula |

C6H7NS |

|---|---|

Molecular Weight |

125.19 g/mol |

IUPAC Name |

6-methyl-3H-pyridine-4-thione |

InChI |

InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h3-4H,2H2,1H3 |

InChI Key |

RSOIPRXCCIOQPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.